molecular formula C19H15ClFN3O2S B2734818 N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 921056-96-4

N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2734818
CAS RN: 921056-96-4
M. Wt: 403.86
InChI Key: JXRONUWFPXJWBS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on the synthesis and structure of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone derivatives , reveals the exploration of reactions with different nitrogen-containing binucleophilic agents, leading to the formation of various heterocyclic compounds. These studies provide a foundation for understanding the chemical behavior and potential modifications of compounds like N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide (Kosolapova et al., 2013).

Biological Applications and Pharmacological Evaluation

  • Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors involve compounds with similar structural motifs, highlighting their potential in cancer treatment and the importance of structural modifications to enhance biological activity and metabolic stability (Stec et al., 2011).
  • Studies on glutaminase inhibitors , such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, indicate the role of sulfur-containing compounds in developing anticancer agents, showcasing a methodological approach to enhancing drug-like properties and therapeutic potential (Shukla et al., 2012).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-17-8-4-13(20)10-16(17)22-18(25)11-27-19-9-7-15(23-24-19)12-2-5-14(21)6-3-12/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRONUWFPXJWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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